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molecular formula C9H7FN4O2 B8512827 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole CAS No. 591232-30-3

1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No. B8512827
M. Wt: 222.18 g/mol
InChI Key: IBIBCVYBFPAFCI-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

A suspension of NaH (2.295 g 57.4 mmol, 60% dispersion in mineral oil) in DMF (85 mL) was cooled at 0° C. and a solution 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (8.50 g 38.3 mmol) was added dropwise. Allyl alcohol (2.67 g, 49.9 mmol) was added via syringe over 10 min. The reaction mixture was allowed to warm to room temperature. After 30 min, TLC showed completion of reaction. The reaction mixture was slowly quenched with water (20 mL), treated with 200 mL of brine and extracted with EtOAc (3×200 mL). The combined organic extracts were washed with water (3×200 mL) and brine solution (100 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude reaction mixture was purified using silica gel chromatography (20-80% EtOAc/hexane, linear gradient). Pure fractions were concentrated under reduced pressure to afford 1-(2-(allyloxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (5 g, 19.21 mmol 50% yield) as a yellow colored solid. LC-MS (M+H)+=261.0. 1H NMR (400 MHz, CDCl3) δ ppm 8.906 (s, 1H), 8.09 (d, 1H, J=8.8 Hz), 7.99-7.94 (m, 2H), 6.13-6.03 (m, 1H), 5.50-5.54 (m, 2H), 4.80-4.79 (m, 2H), 2.497 (s, 3H).
Name
Quantity
2.295 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[CH:17]=[N:16][C:15]([CH3:18])=[N:14]1.[CH2:19]([OH:22])[CH:20]=[CH2:21]>CN(C=O)C>[CH2:19]([O:22][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]1[CH:17]=[N:16][C:15]([CH3:18])=[N:14]1)[CH:20]=[CH2:21] |f:0.1|

Inputs

Step One
Name
Quantity
2.295 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Step Three
Name
Quantity
2.67 g
Type
reactant
Smiles
C(C=C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
completion of reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was slowly quenched with water (20 mL)
ADDITION
Type
ADDITION
Details
treated with 200 mL of brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×200 mL) and brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
CONCENTRATION
Type
CONCENTRATION
Details
Pure fractions were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.21 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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